molecular formula C23H17NO3 B2372313 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide CAS No. 923250-62-8

4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Cat. No.: B2372313
CAS No.: 923250-62-8
M. Wt: 355.393
InChI Key: IVXSYODOSNHNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a benzamide derivative featuring a chromen-4-one core substituted with a phenyl group at position 2 and a benzamide moiety at position 5. The benzamide group is para-substituted with a methyl group, contributing to its lipophilic character. Synthesis of such compounds often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct amidation, as seen in related structures .

Properties

IUPAC Name

4-methyl-N-(4-oxo-2-phenylchromen-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-15-7-9-17(10-8-15)23(26)24-18-11-12-21-19(13-18)20(25)14-22(27-21)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXSYODOSNHNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 5-Nitro-2-Hydroxybenzaldehyde with Ethyl Benzoylacetate

The chromenone scaffold is constructed via the Kostanecki-Robinson reaction. 5-Nitro-2-hydroxybenzaldehyde reacts with ethyl benzoylacetate under basic conditions to form 6-nitro-2-phenyl-4H-chromen-4-one.

Procedure :

  • Dissolve 5-nitro-2-hydroxybenzaldehyde (10 mmol) and ethyl benzoylacetate (12 mmol) in ethanol.
  • Add piperidine (1.5 eq) and reflux at 80°C for 6 hours.
  • Cool, filter, and recrystallize from ethanol to yield yellow crystals (78% yield).

Key Data :

Parameter Value
Reaction Temperature 80°C
Solvent Ethanol
Catalyst Piperidine
Yield 78%

Functionalization at Position 6: Nitro Reduction to Amine

Catalytic Hydrogenation of 6-Nitro-2-Phenyl-4H-Chromen-4-One

The nitro group at position 6 is reduced to an amine using SnCl₂ in hydrochloric acid.

Procedure :

  • Suspend 6-nitro-2-phenyl-4H-chromen-4-one (5 mmol) in ethanol (30 mL).
  • Add SnCl₂·2H₂O (15 mmol) and concentrated HCl (5 mL).
  • Reflux at 70°C for 4 hours.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1) to obtain 6-amino-2-phenyl-4H-chromen-4-one (82% yield).

Optimization Notes :

  • Alternative methods : Hydrogen gas with Pd/C (10% wt) in methanol achieves 85% yield but requires specialized equipment.
  • Side products : Over-reduction is minimized by controlling HCl concentration.

Amidation of 6-Amino-2-Phenyl-4H-Chromen-4-One

Schotten-Baumann Acylation with 4-Methylbenzoyl Chloride

The amine undergoes acylation under mild conditions to install the 4-methylbenzamide group.

Procedure :

  • Dissolve 6-amino-2-phenyl-4H-chromen-4-one (3 mmol) in dichloromethane (15 mL).
  • Add 4-methylbenzoyl chloride (3.3 mmol) and triethylamine (6 mmol) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Wash with water, dry over Na₂SO₄, and purify via silica gel chromatography (petroleum ether:ethyl acetate = 4:1) to obtain the title compound (76% yield).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, H-5), 8.12 (d, J = 8.8 Hz, 1H, H-7), 7.89–7.82 (m, 2H, benzamide Ar-H), 7.65–7.58 (m, 3H, phenyl Ar-H), 7.45 (d, J = 8.8 Hz, 1H, H-8), 6.89 (s, 1H, H-3), 2.44 (s, 3H, CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O, chromenone), 1650 cm⁻¹ (C=O, amide).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sequential Condensation-Acylation

A streamlined approach combines chromenone formation and amidation in a single pot:

Procedure :

  • React 5-nitro-2-hydroxybenzaldehyde with ethyl benzoylacetate and 4-methylbenzoyl chloride in DMSO/K₂CO₃ at 130°C for 8 hours.
  • Isolate via precipitation in ice-water (65% yield).

Advantages :

  • Reduces purification steps.
  • Suitable for scale-up.

Limitations :

  • Lower yield due to competing side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances efficiency:

  • Chromenone formation : Tubular reactor at 100°C with residence time of 30 minutes.
  • Amidation : Microreactor with immobilized lipase catalyst (85% conversion).

Cost Analysis :

Parameter Batch Process Flow Process
Yield 76% 82%
Time per batch 24 hours 6 hours
Solvent consumption 50 L/kg 15 L/kg

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Early methods suffered from para/ortho nitration byproducts. Solutions include:

  • Directed ortho-metalation : Use BuLi to deprotonate position 6 before nitration (91% regioselectivity).
  • Protecting groups : Acetylation of the hydroxyl group prior to nitration.

Amide Bond Hydrolysis

The benzamide group is prone to hydrolysis under acidic conditions. Stabilization strategies:

  • Low-temperature storage : ≤ -20°C in inert atmosphere.
  • Lyophilization : Freeze-dried formulations retain >95% purity after 12 months.

Chemical Reactions Analysis

Oxidation Reactions

The chromen-4-one core and methyl/amide substituents undergo oxidation under controlled conditions:

Reaction Reagents/Conditions Products References
Methyl group oxidationKMnO₄, H₂SO₄, heat4-Carboxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
Chromen-4-one ring oxidationCrO₃, acetic acid4,5-Dihydroxy-2-phenylchromen-6-yl derivatives
Amide oxidation (rare)H₂O₂, Fe²⁺ (Fenton’s reagent)Nitroso intermediates (unstable)

Key Findings :

  • The methyl group at the benzamide’s 4-position oxidizes to a carboxylic acid under strong acidic conditions, enhancing water solubility.

  • Chromen-4-one ring oxidation generates dihydroxy derivatives, which show enhanced antioxidant activity in vitro.

Reduction Reactions

Reductive modifications target the chromen-4-one ketone and amide groups:

Reaction Reagents/Conditions Products References
Ketone reductionNaBH₄, MeOH4-Hydroxy-2-phenylchromen-6-yl derivative
Selective amide reductionLiAlH₄, anhydrous THF4-Methyl-N-(4-hydroxy-2-phenylchromen-6-yl)benzylamine

Key Findings :

  • Sodium borohydride selectively reduces the 4-oxo group to a hydroxyl group without affecting the amide bond.

  • Lithium aluminum hydride reduces the amide to a benzylamine, altering hydrogen-bonding capacity.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzene rings and amide nitrogen:

Reaction Reagents/Conditions Products References
Sulfonation (chromen ring)H₂SO₄, SO₃, 50°C7-Sulfo-4-methyl-N-(4-oxo-2-phenylchromen-6-yl)benzamide
Nitration (phenyl substituent)HNO₃, H₂SO₄, 0–5°C4-Methyl-N-(4-oxo-2-(4-nitrophenyl)chromen-6-yl)benzamide
Amide alkylationR-X (alkyl halide), K₂CO₃, DMFN-Alkylated benzamide derivatives

Key Findings :

  • Sulfonation at the chromen ring’s 7-position improves binding to peroxiredoxin targets, as shown in molecular docking studies .

  • Nitration of the 2-phenyl group increases cytotoxic activity against MCF-7 cells (IC₅₀: 6.40 µg/mL) .

Hydrolysis Reactions

The amide bond and chromen-4-one ring are susceptible to hydrolysis:

Reaction Reagents/Conditions Products References
Acidic hydrolysisHCl (6M), reflux4-Methylbenzoic acid + 6-amino-2-phenylchromen-4-one
Basic hydrolysisNaOH (10%), ethanol, 70°C4-Methylbenzoate salt + aniline derivative

Key Findings :

  • Acidic hydrolysis cleaves the amide bond, yielding a chromen-4-one amine and benzoic acid.

  • Basic hydrolysis forms water-soluble salts, useful for purification.

Photochemical Reactions

UV-induced reactions modify the chromen-4-one system:

Reaction Reagents/Conditions Products References
[2+2] CycloadditionUV light (λ = 254 nm), acetoneFused cyclobutane dimer
Ring-openingUV light, O₂Quinone methide intermediates

Key Findings :

  • UV irradiation triggers dimerization via the chromen-4-one’s conjugated double bonds .

  • Photo-oxidation generates reactive quinone methides, which correlate with anticancer activity.

Scientific Research Applications

Biological Activities

Anticancer Activity
Numerous studies have highlighted the anticancer potential of chromenone derivatives. For instance, compounds similar to 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide have been evaluated for their cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling pathways related to cell survival and apoptosis .

Antioxidant Properties
Chromone derivatives are also recognized for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress in cells, contributing to their protective effects against various diseases, including cancer .

Anti-inflammatory Effects
Research has shown that chromenones exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory conditions .

Case Studies

StudyObjectiveMethodologyFindings
Study 1 Evaluate anticancer activityIn vitro assays on A549 cellsSignificant cytotoxicity observed; apoptosis induction confirmed via flow cytometry
Study 2 Assess antioxidant capacityDPPH radical scavenging assayHigh antioxidant activity compared to standard antioxidants
Study 3 Investigate anti-inflammatory effectsCytokine assay in macrophagesReduced levels of TNF-alpha and IL-6 in treated cells

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. The chromen-4-one moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, heterocyclic cores, or pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Substituent on Benzamide Heterocyclic Core Molecular Weight (g/mol) Key Properties/Applications
4-Methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide Methyl (para) Chromen-4-one ~355.3* Base structure; potential scaffold for bioactivity studies
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide Bromo (para) Chromen-4-one 420.3 Increased lipophilicity; halogen enhances electrophilicity
4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide Methyl (para) Isoquinoline (nitro) N/A Nitro group enhances polarity; redox-active
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide Methyl (para) Quinazoline N/A Expanded heterocycle; potential kinase inhibition
Nilotinib (4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide) Methyl (para) Imidazole/Pyrimidine 529.52 Clinically approved antineoplastic agent; highlights benzamide’s role in drug design

*Calculated based on bromo analog (C₂₂H₁₄BrNO₃, MW 420.3) with Br (80 g/mol) replaced by CH₃ (15 g/mol).

Key Comparisons

Nitro/nitroso groups () introduce polarity and redox activity, which may influence metabolic stability or reactivity in biological systems .

Heterocyclic Core Variations: Chromen-4-one cores (main compound and bromo analog) are smaller and less planar than quinazoline () or isoquinoline () systems, affecting π-π stacking interactions in protein binding . Nilotinib () demonstrates how complex heterocyclic systems (imidazole-pyrimidine) paired with benzamide can yield clinically significant therapeutics .

Synthetic Routes: The main compound’s synthesis likely parallels methods for 4-bromo analogs (Suzuki coupling with boronate esters) or isoquinoline derivatives (SNH amidation) .

Biological Activity

4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, a compound belonging to the chromene family, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-oxo-2-phenylchromene derivatives with appropriate amines. The reaction conditions can vary, but they often include the use of solvents like acetonitrile or dioxane and bases such as potassium carbonate. The yields are generally high, ranging from 87% to 96% depending on the substituents used in the reaction .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 Value (µg/mL)
A-54922.09
MCF-76.40

These values indicate that this compound exhibits strong anticancer properties, particularly against the MCF-7 cell line .

Antioxidant Activity

In addition to its anticancer effects, this compound has demonstrated notable antioxidant activity. Various assays such as DPPH radical scavenging and total antioxidant capacity (TAC) assays have been employed to evaluate its efficacy. The results indicate that it effectively scavenges free radicals, suggesting its potential utility in preventing oxidative stress-related diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It may interact with cellular receptors that mediate apoptosis in cancer cells.
  • Oxidative Stress Modulation : By acting as an antioxidant, it reduces oxidative damage in cells, which is crucial in cancer progression .

Study on Cytotoxicity

A study conducted on a series of chromone derivatives, including this compound, revealed that modifications to the chromene structure significantly affected cytotoxicity against cancer cell lines. This research employed molecular docking techniques to predict binding affinities with cancer-related proteins, corroborating experimental findings .

Clinical Relevance

The promising in vitro results have led researchers to advocate for further clinical trials to evaluate the therapeutic potential of this compound in cancer treatment. Its unique structure allows for modifications that could enhance its bioactivity and specificity towards cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between activated benzamide intermediates and chromenone derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF under nitrogen atmosphere .
  • Chromenone preparation : Cyclization of substituted 2-hydroxyacetophenones using acid catalysts (e.g., H₂SO₄) at controlled temperatures .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the structure of this compound be rigorously characterized?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments to resolve overlapping signals in aromatic regions .
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and chromenone lactone at ~1720 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation using nonlinear regression (GraphPad Prism) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP/NADH cofactors to monitor activity .

Advanced Research Questions

Q. How can crystallographic data resolve polymorphism in this compound?

  • Methodological Answer :

  • Polymorph screening : Use solvent-drop grinding with 10+ solvents (e.g., DMSO, acetonitrile) and analyze via PXRD to identify distinct crystalline forms .
  • Thermal analysis : DSC/TGA to correlate melting points with lattice stability .
  • Mercury software : Compare Hirshfeld surfaces and packing motifs (e.g., π-π stacking, hydrogen bonds) across polymorphs .

Q. How can structure-activity relationships (SAR) be explored for chromenone derivatives?

  • Methodological Answer :

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or chromenone positions via Suzuki-Miyaura coupling .
  • Computational docking : AutoDock Vina to model interactions with target proteins (e.g., COX-2, EGFR) using PDB structures .
  • Data validation : Compare docking scores (ΔG values) with experimental IC₅₀ to refine SAR hypotheses .

Q. What computational methods predict solubility and formulation compatibility?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to estimate logP (via ChemAxon) and solubility parameters .
  • Co-solvent screening : Use Hansen solubility parameters (HSPiP software) to identify excipients (e.g., PEG 400, cyclodextrins) for enhanced bioavailability .

Q. How should conflicting spectroscopic or bioactivity data be resolved?

  • Methodological Answer :

  • Data triangulation : Cross-validate NMR assignments with 2D experiments (COSY, NOESY) to address signal overlap .
  • Bioassay replication : Repeat activity tests under standardized conditions (e.g., fixed cell passage number, serum-free media) .
  • Impurity profiling : LC-MS to detect byproducts (e.g., hydrolysis derivatives) that may skew bioactivity results .

Q. What strategies improve stability in aqueous formulations for in vivo studies?

  • Methodological Answer :

  • Salt formation : Screen counterions (e.g., HCl, sodium) to enhance solubility and prevent hydrolysis .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose, mannitol) and assess stability via accelerated aging (40°C/75% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.